6-Amino-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “6-Amino-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one”, there are related compounds that have been synthesized using various methods. For instance, a similar compound, “6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles”, was synthesized using disulfonic acid imidazolium chloroaluminate as a catalyst .Scientific Research Applications
Antiviral and Antiretroviral Activity
Research on pyrimidine derivatives, such as those synthesized from 6-hydroxypyrimidines and 2,4-diamino-6-hydroxypyrimidines, has demonstrated potential antiviral and antiretroviral activities. These compounds have shown inhibition against a range of viruses, including herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), cytomegalovirus (CMV), Moloney sarcoma virus (MSV), and human immunodeficiency virus (HIV-1 and HIV-2) (Holý et al., 2002); (Hocková et al., 2003).
Anti-Inflammatory and Analgesic Properties
Some pyrimidine derivatives synthesized from reactions involving visnagen or khellin with 6-amino-2-thiouracil have exhibited promising analgesic and anti-inflammatory activities. This suggests potential applications in developing new therapeutic agents for pain and inflammation management (Abu‐Hashem & Youssef, 2011).
Corrosion Inhibition
Pyridine derivatives, including those structurally related to "6-Amino-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one," have been studied for their corrosion inhibition properties on metals in acidic environments. These studies indicate the potential for such compounds to serve as effective corrosion inhibitors, offering protection for metals against degradation in industrial applications (Ansari et al., 2015).
Synthetic Utility in Organic Chemistry
The synthetic transformations and reactions of pyrimidine derivatives highlight their utility in the synthesis of complex organic molecules. For example, the preparation of various 2-sulfanyl- and 2-aminopyrimidines through alkylation demonstrates the versatility of pyrimidine scaffolds in organic synthesis, potentially leading to new materials or pharmacologically active compounds (Grigoryan et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to target monoamine oxidase (mao), a key enzyme involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine .
Mode of Action
This prevents the breakdown of serotonin, dopamine, and norepinephrine, thereby elevating their levels in nerve endings . This action sustains these key neurotransmitters, potentially aiding antidepressant effects by prolonging their activity in the central nervous system .
Biochemical Pathways
It can be inferred from related compounds that it may influence the serotonergic, noradrenergic, and dopaminergic systems .
Result of Action
Based on the mode of action, it can be inferred that the compound may lead to an increase in the levels of serotonin, dopamine, and norepinephrine in the nerve endings, potentially aiding in the alleviation of depressive symptoms .
Safety and Hazards
properties
IUPAC Name |
6-amino-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-17-9-5-3-8(4-6-9)15-10(13)7-11(16)14-12(15)18-2/h3-7H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBCVLPTTRFAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=O)N=C2SC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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